molecular formula C22H16ClN3O4 B6049749 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B6049749
M. Wt: 421.8 g/mol
InChI Key: GHXVITLNYCBFTO-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety, a methylphenyl group, and a nitrobenzamide group

Preparation Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic or basic conditions . The chloro-substituted benzoxazole is then further functionalized by introducing the methylphenyl and nitrobenzamide groups through a series of substitution and coupling reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. The exact pathways and targets can vary depending on the specific biological context, but common targets include DNA, proteins involved in cell division, and metabolic enzymes .

Comparison with Similar Compounds

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-6-7-14(10-19(12)26(28)29)21(27)24-17-5-3-4-16(13(17)2)22-25-18-11-15(23)8-9-20(18)30-22/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVITLNYCBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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